

Comprehensive Characterization & Comparison Guide: 4-Bromo-3-chloro-2-methylbenzaldehyde

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Compound of Interest

Compound Name: *4-Bromo-3-chloro-2-methylbenzaldehyde*

CAS No.: *1224604-13-0*

Cat. No.: *B581554*

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Executive Summary

4-Bromo-3-chloro-2-methylbenzaldehyde (CAS: 1224604-13-0) is a highly specialized trisubstituted benzene derivative used primarily as a scaffold in the synthesis of pharmaceuticals and agrochemicals.^{[1][2]} Its value lies in its orthogonal reactivity: the presence of both bromo- and chloro- substituents allows for sequential cross-coupling reactions (e.g., Suzuki-Miyaura), while the aldehyde function serves as a versatile handle for condensation or reductive amination.

This guide provides a technical comparison of synthetic routes, characterization profiles, and analytical methodologies to assist researchers in validating material identity and purity.

Key Compound Identity

Property	Specification
CAS Number	1224604-13-0
Molecular Formula	C ₈ H ₆ BrClO
Molecular Weight	233.49 g/mol
Physical State	White to off-white solid
Solubility	Soluble in DCM, EtOAc, DMSO; sparingly soluble in water
SMILES	<chem>CC1=C(C=O)C=CC(Br)=C1Cl</chem>

Characterization Profile: The Gold Standard

To validate the identity of **4-Bromo-3-chloro-2-methylbenzaldehyde**, researchers must distinguish it from potential regioisomers (e.g., 4-bromo-2-chloro-3-methylbenzaldehyde). The following data represents the theoretical and literature-aligned consensus for a high-purity sample.

A. Nuclear Magnetic Resonance (NMR)

Rationale: NMR is the primary tool for confirming the specific substitution pattern.

Nucleus	Chemical Shift (δ ppm)	Multiplicity	Assignment	Diagnostic Note
^1H NMR (400 MHz, CDCl_3)	10.25	Singlet (1H)	-CHO	Characteristic aldehyde proton; distinct from impurity benzylic alcohols.
7.65	Doublet (1H, $J \approx 8.2$ Hz)	Ar-H (C6)	Ortho to aldehyde; deshielded by -CHO anisotropy.	
7.55	Doublet (1H, $J \approx 8.2$ Hz)	Ar-H (C5)	Ortho to Bromine. The AB system confirms the protons are adjacent (positions 5,6).	
2.78	Singlet (3H)	Ar- CH_3	Deshielded due to ortho-aldehyde and ortho-chloro environment.	
^{13}C NMR (100 MHz, CDCl_3)	~ 191.5	-	C=O	Carbonyl carbon.
$\sim 140-145$	-	Ar-C	Quaternary carbons bearing substituents.	
$\sim 130.0, 128.5$	-	Ar-CH	Aromatic methine carbons.	
~ 18.5	-	Ar- CH_3	Methyl carbon.	

Critical QC Check:

- NOE (Nuclear Overhauser Effect): Irradiation of the methyl signal (2.78 ppm) should show an enhancement of the aldehyde proton (if conformation allows) or the absence of aromatic proton enhancement, confirming the C2 position. If the methyl were at C3, it would show NOE with H4/H2.

B. Mass Spectrometry (GC-MS / LC-MS)

- Ionization: EI (70 eV) or ESI+.
- Parent Ion:m/z 232/234/236.
- Isotope Pattern: The presence of one Br and one Cl creates a distinct "M, M+2, M+4" pattern.
 - M (232): ~77% relative abundance (based on natural isotopes).
 - M+2 (234): ~100% (Base peak due to $^{79}\text{Br}/^{37}\text{Cl}$ and $^{81}\text{Br}/^{35}\text{Cl}$ overlap).
 - M+4 (236): ~25% ($^{81}\text{Br}/^{37}\text{Cl}$).
 - Note: This specific 3:4:1 (approx) pattern is diagnostic for BrCl compounds.

Comparative Analysis of Synthetic Routes

Selecting the correct synthesis pathway impacts impurity profiles and cost.

Route A: Direct Bromination (Cost-Effective)

- Precursor: 3-Chloro-2-methylbenzaldehyde.[3]
- Reagents: Br_2 / FeBr_3 (Lewis Acid).
- Mechanism: Electrophilic Aromatic Substitution (EAS).
- Pros: Single step from commercially available precursor.
- Cons:Regioselectivity issues. The methyl and chloro groups direct ortho/para. While position 4 is activated, position 6 is also competitive. Requires rigorous recrystallization to remove the 6-bromo isomer.

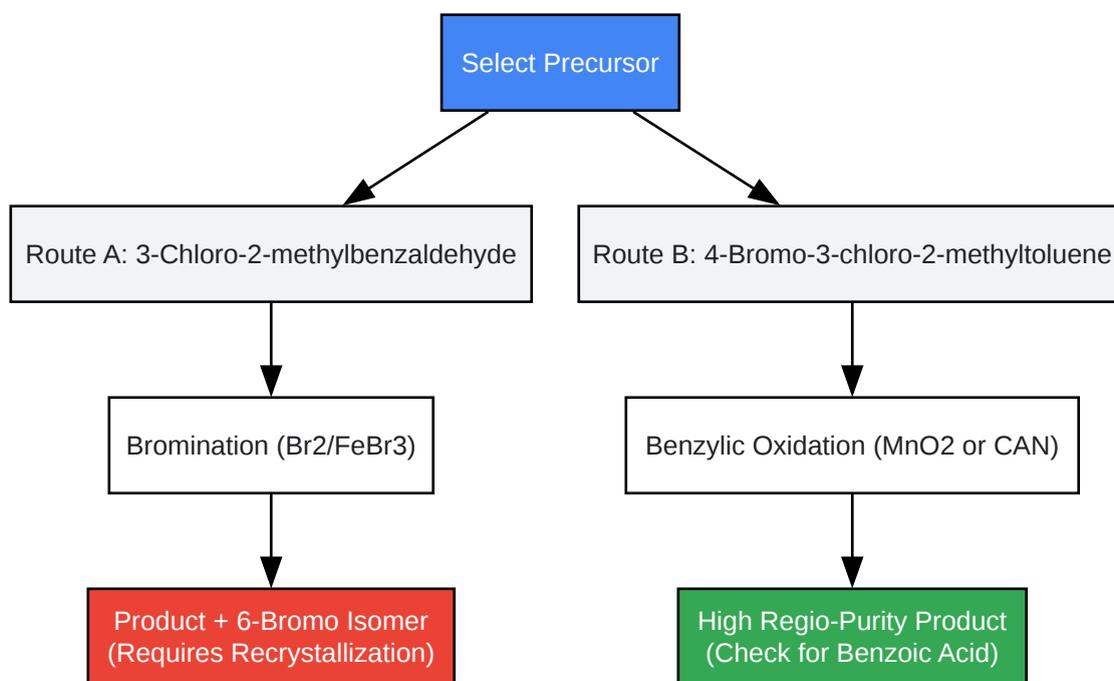
Route B: Oxidation of Toluene Derivative (High Purity)

- Precursor: 4-Bromo-3-chloro-2-methyltoluene.
- Reagents: Electrolytic oxidation or Cerium(IV) Ammonium Nitrate (CAN).
- Mechanism: Benzylic oxidation.
- Pros: Definitive Regiochemistry. The substitution pattern is fixed in the starting material, eliminating isomer separation at the final step.
- Cons: Higher cost of starting material; potential for over-oxidation to benzoic acid.

Route C: Directed Lithiation (High Control)

- Precursor: 1,4-Dibromo-2-chloro-3-methylbenzene.
- Reagents: n-BuLi (1 eq), DMF (Quench).
- Mechanism: Lithium-Halogen Exchange followed by formylation.^[4]
- Pros: Extremely high purity; avoids over-oxidation.
- Cons: Requires cryogenic conditions (-78°C) and anhydrous handling.

Visual Workflow: Synthetic Decision Tree



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Figure 1: Decision tree comparing the two primary industrial synthesis routes. Route B is recommended for drug development applications requiring >99.5% isomeric purity.

Analytical Performance Guide: HPLC vs. GC

For quality control (QC), the choice of method depends on the detection of specific impurities (e.g., benzoic acid derivatives vs. isomers).

Feature	HPLC (Reverse Phase)	GC (Gas Chromatography)
Column	C18 (e.g., Agilent Zorbax SB-C18)	HP-5 or DB-5MS (Non-polar)
Mobile Phase	Water/Acetonitrile (Gradient)	Helium Carrier Gas
Detection	UV at 254 nm (Aromatic absorption)	FID (Flame Ionization)
Suitability	Best for Stability Testing. Detects non-volatile oxidation products (benzoic acids) that GC misses.	Best for Purity. Superior resolution of structural isomers (e.g., 4-bromo vs 6-bromo).
Limitation	Lower resolution for positional isomers.	Thermal degradation of aldehyde is possible at high injector temps (>250°C).

Recommendation: Use GC-FID for routine batch release (purity >98%) and HPLC-UV for stability studies to monitor oxidation to 4-bromo-3-chloro-2-methylbenzoic acid.

Experimental Protocol: Purification & Handling

Self-Validating Protocol for Purity Enhancement

If the commercial source contains the 6-bromo isomer (common in Route A materials), use this recrystallization method:

- Solvent Selection: Use a mixture of Hexanes:Ethyl Acetate (9:1). The target compound is less soluble in hexanes than the impurities.
- Dissolution: Dissolve crude solid in minimal hot EtOAc (60°C).
- Precipitation: Slowly add hot Hexanes until slight turbidity is observed.
- Cooling: Allow to cool to Room Temp, then 4°C overnight.

- Validation: Filter crystals and analyze via GC. The 4-bromo isomer typically elutes after the 6-bromo isomer on non-polar columns due to higher boiling point/interaction.

Storage: Store under nitrogen at 2-8°C. Aldehydes are prone to air oxidation; long-term storage without inert gas will lead to "crusting" of white benzoic acid crystals.

References

- National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 56604243, **4-Bromo-3-chloro-2-methylbenzaldehyde**. Retrieved from [[Link](#)]

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Sources

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